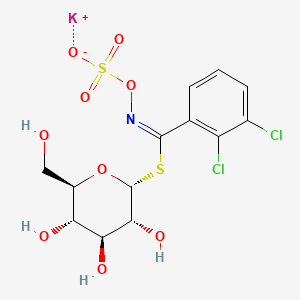![molecular formula C8H17NO2 B13430089 O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine is an organic compound with the molecular formula C5H11NO2. It is also known by its IUPAC name, O-(oxan-2-yl)hydroxylamine. This compound is characterized by the presence of a hydroxylamine group attached to a tetrahydropyran ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine typically involves the reaction of hydroxylamine with tetrahydropyran derivatives. One common method is the reaction of hydroxylamine hydrochloride with tetrahydropyran-2-carboxaldehyde under basic conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified by recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to participate in various chemical reactions, including the formation of covalent bonds with electrophilic centers in target molecules. The compound can also undergo redox reactions, making it useful in studying oxidative stress and related biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- O-(Tetrahydropyran-2-yl)hydroxylamine
- O-(oxan-2-yl)hydroxylamine
- 2-aminooxy tetrahydro-2H-pyran
Uniqueness
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydroxylamine derivatives. Its tetrahydropyran ring provides steric hindrance, influencing its reactivity in substitution and redox reactions.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,11-9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3 |
Clave InChI |
IKTKIHQIFNIBQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCOCC1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



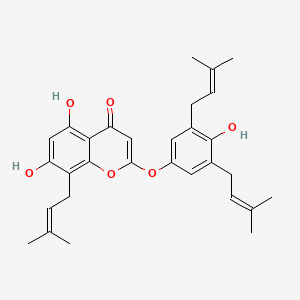
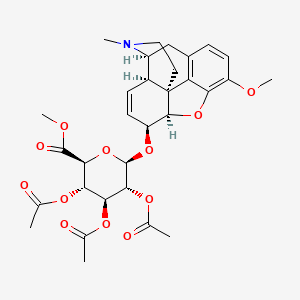
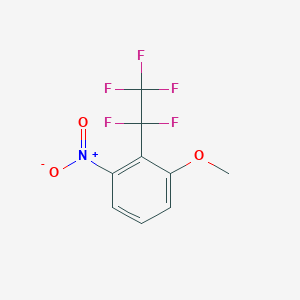
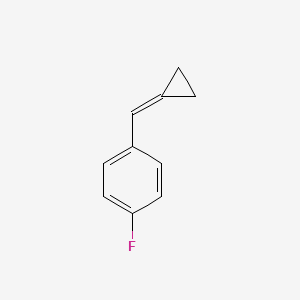

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
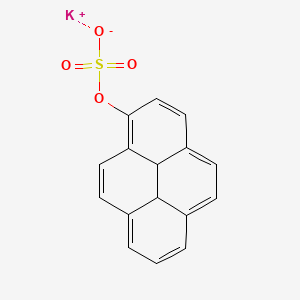

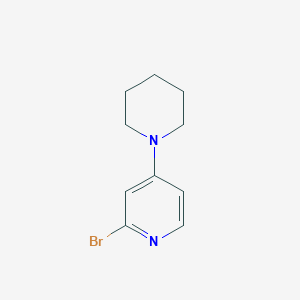
![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
